molecular formula C17H32N4O6 B14219488 L-Alanyl-L-valyl-L-threonyl-L-valine CAS No. 832731-10-9

L-Alanyl-L-valyl-L-threonyl-L-valine

Cat. No.: B14219488
CAS No.: 832731-10-9
M. Wt: 388.5 g/mol
InChI Key: VSEIIYJLTWCFAA-PPCPHDFISA-N
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Description

L-Alanyl-L-valyl-L-threonyl-L-valine is a tetrapeptide composed of the amino acids alanine, valine, threonine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-valyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Activation and Coupling: The next amino acid, activated by a coupling reagent, is added to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process requires stringent control of reaction conditions and purity to ensure the bioactivity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-valyl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly threonine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can lead to the formation of hydroxythreonine .

Scientific Research Applications

L-Alanyl-L-valyl-L-threonyl-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanyl-L-valyl-L-threonyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific sequence of the peptide .

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanyl-L-threonyl-L-alanine: Similar in structure but with a different sequence.

    L-Valyl-L-alanine: A shorter dipeptide with different properties.

Uniqueness

L-Alanyl-L-valyl-L-threonyl-L-valine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecules .

Properties

CAS No.

832731-10-9

Molecular Formula

C17H32N4O6

Molecular Weight

388.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H32N4O6/c1-7(2)11(19-14(23)9(5)18)15(24)21-13(10(6)22)16(25)20-12(8(3)4)17(26)27/h7-13,22H,18H2,1-6H3,(H,19,23)(H,20,25)(H,21,24)(H,26,27)/t9-,10+,11-,12-,13-/m0/s1

InChI Key

VSEIIYJLTWCFAA-PPCPHDFISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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